InChI=1S/C18H15NO3/c1-2-3-12-21-16-10-6-15(7-11-16)18(20)22-17-8-4-14(13-19)5-9-17/h2,4-11H,1,3,12H2
.
The synthesis of 4-Cyanophenyl 4-(3-butenyloxy)benzoate can be achieved through various methods, but a common approach involves the esterification reaction between 4-cyanophenol and 4-(3-butenyloxy)benzoic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Key Parameters:
The reaction generally proceeds through nucleophilic attack by the hydroxyl group of the benzoic acid on the carbonyl carbon of the cyanophenyl compound, leading to the formation of the ester bond.
The compound can undergo several chemical reactions typical for esters and aromatic compounds:
The mechanism of action for this compound largely depends on its applications in materials science, particularly in liquid crystal technologies. The presence of both flexible (butenyloxy) and rigid (cyano and benzoate groups) components allows it to exhibit liquid crystalline behavior, which is critical for applications in displays and sensors.
4-Cyanophenyl 4-(3-butenyloxy)benzoate finds applications across various fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: